
N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS2 and its molecular weight is 398.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .
Biological Activity
N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a benzyl group and a thiophen-thiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by treatment with thiourea and subsequent steps involving N-bromosuccinimide and primary amines to yield the final product .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivative compounds have been evaluated for their ability to inhibit inflammatory pathways in vitro, showing promise as potential therapeutic agents for conditions like arthritis .
Antiviral Activity
N-benzyl derivatives have shown efficacy against various viral targets. In particular, compounds with similar structural features have been reported to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV). The most potent analogs demonstrated EC50 values in the nanomolar range, indicating strong antiviral activity .
Anticancer Activity
In vitro studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects against several cancer cell lines. For example, structural analogs have been tested against human colon cancer (HCT 116) cells, revealing IC50 values that suggest significant anticancer potential. One study reported an IC50 of 4.363 µM for a related compound compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Summary of Biological Activities
Activity Type | Target | IC50/EC50 Values | Reference |
---|---|---|---|
Anti-inflammatory | Various inflammatory markers | Not specified | |
Antiviral | HCV NS5B Polymerase | 7/89 nM | |
Anticancer | HCT 116 Cell Line | 4.363 µM |
Case Studies
- Anti-inflammatory Study : A series of thiazole-based compounds were synthesized and evaluated for their anti-inflammatory effects in vitro. The results indicated that modifications at the thiazole ring significantly affected the potency of these compounds against pro-inflammatory cytokines.
- Antiviral Evaluation : A high-throughput screening identified several benzyl-piperazine derivatives as potent inhibitors of HCV replication. The lead compound from this study showed an EC50 value of 7 nM against HCV genotype 1b, highlighting the potential of this class of compounds in treating viral infections.
- Anticancer Trials : In vitro assays on various cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity with minimal effects on normal cells. The structure–activity relationship (SAR) studies suggested that specific substitutions on the piperazine ring enhance anticancer activity.
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperazine ring, which is commonly found in many pharmaceuticals, along with a thiazole and thiophene moiety that contribute to its biological properties. The molecular formula and weight are critical for understanding its interactions in biological systems.
Biological Activities
The compound exhibits several notable biological activities:
-
Anticancer Activity :
- Compounds with benzothiazole and thiophene structures have shown significant anticancer properties. Studies indicate that they can induce apoptosis in various cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators.
- Case Study : A study demonstrated that N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an effective anticancer agent.
-
Antimicrobial Properties :
- The compound's structure enhances its ability to interact with microbial enzymes, leading to antimicrobial effects against various pathogens.
- Case Study : In vitro tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
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Anti-inflammatory Effects :
- Research suggests that derivatives containing thiazole can inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain.
Summary Table of Biological Activities
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, modifications to the thiazole ring have been explored to enhance potency and selectivity against specific cancer types or pathogens.
Additionally, ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its effects at the molecular level, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c25-20(21-13-16-5-2-1-3-6-16)24-10-8-23(9-11-24)14-19-22-17(15-27-19)18-7-4-12-26-18/h1-7,12,15H,8-11,13-14H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYACGCJQAWOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.